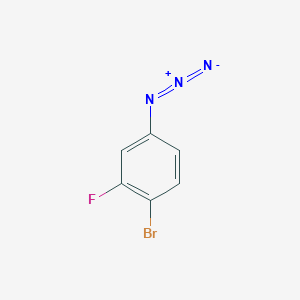

4-Azido-1-bromo-2-fluorobenzene

Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a broad class of molecules that feature one or more halogen atoms directly attached to an aromatic ring system. iloencyclopaedia.org These compounds are of fundamental importance in organic chemistry and are used extensively as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comchemimpex.com The identity and position of the halogen atom significantly influence the chemical and physical properties of the aromatic ring.

The presence of halogens such as bromine and fluorine modifies the electron density of the benzene (B151609) ring and provides sites for further chemical reactions. For instance, the bromine atom in 4-azido-1-bromo-2-fluorobenzene can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful methods for forming new carbon-carbon bonds. smolecule.comresearchgate.net The fluorine atom, due to its high electronegativity, can alter the compound's polarity, solubility, and metabolic stability, properties that are particularly relevant in the design of bioactive molecules. ontosight.ai The specific combination of bromine and fluorine in this compound creates a unique reactivity profile compared to analogs containing different halogens.

Significance of Multifunctional Aromatic Building Blocks in Organic Synthesis

In the field of organic synthesis, efficiency and precision are paramount. Multifunctional aromatic building blocks, such as this compound, are highly valued because they allow for the sequential and controlled introduction of different molecular fragments. solubilityofthings.com Having multiple reactive sites on a single, stable core enables chemists to construct complex molecular architectures in a more streamlined and predictable manner. numberanalytics.com

Each functional group on this compound serves a distinct synthetic purpose. The azide (B81097) group (-N₃) is particularly notable for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including in aqueous environments. mdpi.com The bromo and fluoro groups, as mentioned, provide handles for other transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. smolecule.com This orthogonality, where each functional group can be reacted independently without interfering with the others, makes such compounds powerful tools for creating diverse molecular libraries for drug discovery and materials science. smolecule.com

Overview of Research Areas

The unique structural features of this compound position it as a versatile reagent in several key areas of chemical research. Its primary application lies in its role as a synthetic intermediate for creating more complex molecules with potential applications in medicinal chemistry and materials science.

One of the most prominent research applications is in the field of bioorthogonal chemistry, particularly through bioconjugation. smolecule.com The azide group allows for the attachment of the molecule to biomolecules (like proteins or nucleic acids) that have been modified to contain an alkyne group. thermofisher.com This "clicking" process is highly specific and can occur within biological systems without disrupting native processes, enabling researchers to label and track biomolecules for imaging or diagnostic purposes.

Furthermore, the compound is used in the synthesis of novel heterocyclic compounds. The azide can undergo cycloaddition reactions to form triazoles, which are themselves important scaffolds in many biologically active compounds. Researchers have utilized azido-containing building blocks to synthesize potential therapeutic agents, including inhibitors for various enzymes. For example, derivatives of similar azido-aromatics have been investigated for their potential antitumor and antimicrobial effects. smolecule.com The ability to further modify the molecule via its bromo and fluoro substituents allows for the fine-tuning of the properties of these synthesized compounds. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-azido-1-bromo-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQFFTWQOVFGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azido 1 Bromo 2 Fluorobenzene and Its Analogues

Strategies for Azide Group Introduction

Diazotization-Based Protocols

Sandmeyer-Type Azidation Reactions

A cornerstone in the synthesis of aryl azides from primary aromatic amines is the Sandmeyer reaction. organic-chemistry.org This two-step process begins with the diazotization of an aniline derivative, converting the amino group into a diazonium salt. This intermediate is then treated with an azide source, typically sodium azide, to yield the corresponding aryl azide.

For the synthesis of this compound, the logical precursor is 4-bromo-2-fluoroaniline (B1266173). nih.gov The synthesis of this aniline derivative itself can be achieved through methods like the direct bromination of 2-fluoroaniline (B146934). scielo.br The diazotization of 4-bromo-2-fluoroaniline is typically carried out in an acidic medium at low temperatures (0–5 °C) using sodium nitrite. The resulting diazonium salt is then reacted with sodium azide to introduce the azido group at the 4-position. organic-chemistry.orgsmolecule.com This method is widely applicable for the synthesis of various aromatic and heteroaromatic azides, often providing high, and in some cases, quantitative yields. uni-muenchen.de

The Sandmeyer reaction's versatility extends to the synthesis of other halo-substituted phenyl azides. For instance, 4-azido-2-bromo-1-chlorobenzene (B6271092) can be synthesized starting from 2-bromo-4-chloroaniline (B1265534) through a similar diazotization-azidation sequence. smolecule.com

Table 1: Examples of Sandmeyer-Type Azidation Reactions

| Starting Material | Product | Key Reagents | Reference |

| 4-Bromo-2-fluoroaniline | This compound | 1. NaNO₂, H⁺2. NaN₃ | organic-chemistry.orgnih.gov |

| 2-Bromo-4-chloroaniline | 4-Azido-2-bromo-1-chlorobenzene | 1. NaNO₂, H⁺2. NaN₃ | smolecule.com |

Organometallic Approaches

Organometallic chemistry offers powerful alternatives for the synthesis of functionalized aromatic compounds. These methods often involve the formation of a carbon-metal bond, creating a nucleophilic carbon center that can react with various electrophiles.

The formation of a Grignard reagent followed by reaction with an azide source presents a viable, though less common, route to aryl azides. mnstate.edu This approach would involve the metal-halogen exchange of a dihalo-fluorobenzene, such as 1,4-dibromo-2-fluorobenzene, with magnesium metal to form the corresponding Grignard reagent. wikipedia.orgmsu.edu Subsequent quenching of this organometallic intermediate with an appropriate azide-transfer reagent, like tosyl azide, would yield the desired this compound.

A significant challenge in this approach is the potential for the highly reactive Grignard reagent to react with the azide functionality. masterorganicchemistry.compressbooks.pub Recent advancements have explored the use of "protected" azides, such as phosphazides, which are stable to Grignard reagents. frontiersin.org This strategy allows for the formation of the organomagnesium species without premature reaction, followed by deprotection to reveal the azide group. frontiersin.org

Strategies for Halogen Introduction and Interconversion

The precise placement of halogen atoms on the aromatic ring is critical. This can be achieved either during the initial synthesis of the aromatic core or through subsequent modification of an existing halogenated precursor.

The introduction of bromine and fluorine atoms onto an aromatic ring is typically accomplished through electrophilic aromatic substitution reactions. For instance, the bromination of 2-fluoroaniline using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in an acidic medium can yield 4-bromo-2-fluoroaniline, the key precursor for the Sandmeyer azidation. The regioselectivity of this reaction is governed by the directing effects of the existing amino and fluoro substituents.

Fluorination can be achieved through various methods, including the Balz-Schiemann reaction, where a diazonium salt is converted to an aryl fluoride (B91410) using fluoroboric acid or its salts. organic-chemistry.orgresearchgate.net

Halogen exchange, or the Finkelstein reaction, provides a pathway to interconvert different halogen substituents on an aromatic ring. nih.gov These reactions are often catalyzed by metals like copper, nickel, or palladium. rsc.org For example, an aryl bromide can be converted to an aryl iodide in the presence of an iodide salt and a suitable catalyst. While less common for the direct synthesis of this compound, these methods can be valuable for creating a diverse range of halo-substituted analogs. organic-chemistry.org The development of effective methods for interconverting aryl halides is highly desirable as aryl chlorides are often more readily available than their bromide or iodide counterparts. rsc.org

Chemo- and Regioselective Synthetic Pathways

Achieving the desired 1,2,4-substitution pattern of this compound requires careful control over the chemo- and regioselectivity of the reactions.

In the Sandmeyer approach, the regioselectivity is locked in by the structure of the starting aniline. The position of the amino group dictates the position of the resulting azide group. The existing bromo and fluoro substituents direct the initial synthesis of the aniline precursor. The azido group itself is an ortho-, para-director in electrophilic substitution reactions, a property that can be leveraged in subsequent functionalization steps. uni-muenchen.denih.gov

Organometallic strategies, such as directed ortho-metalation, offer a high degree of regiocontrol. msu.edumdpi.com In this technique, a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to deprotonate the adjacent ortho position. This creates a site-specific carbanion that can then be reacted with an electrophile. While not directly applied in the primary synthesis of this compound based on available literature, this principle is crucial for the regioselective synthesis of many polysubstituted aromatics. acs.orgresearchgate.net

The choice of synthetic route ultimately depends on the availability of starting materials, desired scale, and the need for specific regio- and chemoselectivity. Both the classic Sandmeyer reaction and modern organometallic approaches provide powerful tools for the construction of this compound and its structurally related analogs.

Green Chemistry Considerations in Synthesis

The integration of green chemistry principles into the synthesis of this compound and its analogues is pivotal for developing sustainable and environmentally benign processes. Key considerations include the choice of solvents, the use of catalytic systems to replace stoichiometric reagents, and the adherence to principles like atom economy.

The choice of solvent and the implementation of catalytic systems are crucial for the green synthesis of aryl azides. Traditional methods often rely on volatile and hazardous organic solvents. Research has shifted towards using safer, more environmentally friendly solvents and developing highly efficient catalytic processes to minimize energy consumption and by-product formation.

Solvent Choice: The solvent plays a critical role in the azidation of aryl halides. While aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve reagents like sodium azide, greener alternatives are actively being explored. Protic solvents such as water and ethanol (B145695) have been shown to be effective media for certain copper-catalyzed azidation reactions, particularly when starting from arylboronic acids. nih.govnih.gov The use of aqueous media not only reduces environmental impact but can also simplify product isolation. Furthermore, innovative solvent systems like deep eutectic solvents (DES) and ionic liquids have been investigated as recyclable and non-volatile reaction media for azide synthesis. researchgate.netnih.gov

Catalysis: Catalytic methods are central to the green synthesis of aryl azides, offering pathways that avoid the harsh conditions and poor efficiencies of older protocols.

Copper Catalysis: Copper-catalyzed reactions are the most prevalent for the synthesis of aryl azides from aryl halides. These reactions, often referred to as Ullmann-type or Chan-Lam couplings, can be performed under relatively mild conditions. The use of a copper(I) or copper(II) salt, often in combination with a ligand, facilitates the coupling of the aryl halide with an azide source (typically sodium azide). researchgate.net Ligands such as L-proline or N,N'-dimethylethylenediamine (TMEDA) can significantly enhance the catalyst's activity, allowing for lower catalyst loading and milder reaction temperatures. researchgate.netresearchgate.net Research has shown that even heterogeneous copper catalysts, such as copper oxides on a nanocomposite support, can effectively drive the reaction, offering the advantages of easy separation and catalyst recycling. researchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another powerful green chemistry tool for synthesizing aryl azides from aryl halides. This method is particularly useful when dealing with the poor solubility of sodium azide in organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol (PEG), transports the azide anion from the solid or aqueous phase to the organic phase where the aryl halide is dissolved. nih.govmdpi.com This technique can increase reaction rates, allow for lower reaction temperatures, and minimize the need for harsh aprotic solvents. mdpi.com

The table below summarizes the effect of different catalytic systems and solvents on the synthesis of aryl azides, demonstrating the push towards greener conditions.

| Catalyst System | Ligand/Additive | Solvent | Substrate | Yield (%) | Reference |

| Cu(II) Acetate | None | Water | 4-Cyanophenylboronic acid | 95% | nih.gov |

| Cu(II) Acetate | None | Methanol | 4-Cyanophenylboronic acid | 98% | nih.gov |

| Cu(II) Acetate | None | Ethanol | 4-Cyanophenylboronic acid | 98% | nih.gov |

| CuI | L-Proline | Ethanol/Water | Iodobenzene | 95% | researchgate.net |

| CuCl | TMEDA | DMSO | 2-Iodoaniline | 98% | researchgate.net |

| Cu₂O–CuO–Cu–C | None | Ethanol | Iodobenzene | 95% | researchgate.net |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful.

The traditional route to aryl azides, including analogues of this compound, is the Sandmeyer reaction . wikipedia.org This process typically involves two steps:

Diazotization: An arylamine (e.g., 4-bromo-2-fluoroaniline) is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures to form an aryl diazonium salt.

Azide Substitution: The diazonium salt is then reacted with sodium azide (NaN₃) to yield the aryl azide, with the evolution of nitrogen gas.

Reaction for Sandmeyer Synthesis of this compound: C₆H₅BrFN (4-bromo-2-fluoroaniline) + NaNO₂ + 2HCl → [C₆H₃BrFN₂]⁺Cl⁻ + NaCl + 2H₂O [C₆H₃BrFN₂]⁺Cl⁻ + NaN₃ → C₆H₃BrFN₃ (this compound) + N₂ + NaCl

Calculation of Atom Economy for the Sandmeyer Reaction:

Desired Product: this compound (C₆H₃BrFN₃, Molar Mass ≈ 216.0 g/mol )

Reactants: 4-bromo-2-fluoroaniline (≈190.0 g/mol ) + NaNO₂ (≈69.0 g/mol ) + 2 HCl (≈72.9 g/mol ) + NaN₃ (≈65.0 g/mol )

Total Mass of Reactants: ≈ 396.9 g/mol

Atom Economy: (216.0 / 396.9) * 100% ≈ 54.4%

In contrast, modern catalytic methods that synthesize aryl azides directly from aryl halides exhibit a significantly better atom economy.

Reaction for Catalytic Azidation: C₆H₄BrF (1-bromo-2-fluorobenzene) + NaN₃ --(Catalyst)--> C₆H₄FN₃ (1-azido-2-fluorobenzene) + NaBr

While this example is for a related analogue, the principle applies directly. A more direct route to the target compound would be the azidation of 1,4-dibromo-2-fluorobenzene. However, the most common synthetic route proceeds from the aniline precursor. Comparing the Sandmeyer route to a hypothetical direct catalytic azidation of a dihalide precursor highlights the green chemistry advantage. The catalytic approach often involves simple substitution, generating only the metal halide salt as a major by-product, thus maximizing the incorporation of atoms from the key organic precursor into the final product. acs.org The development of one-pot syntheses, where anilines are converted to azides without isolating the hazardous diazonium salt intermediate, further enhances the green credentials of these modern methods by improving safety and reducing waste from workup and purification steps.

Reactivity and Mechanistic Studies of 4 Azido 1 Bromo 2 Fluorobenzene

Reactivity of the Azido (B1232118) Group

The azido group (–N₃) is an energy-rich functional group that can be considered a "protected" amine. nottingham.ac.uk Its electronic structure, represented by several resonance forms, results in a linear geometry with significant negative charge on the terminal nitrogen atoms (N1 and N3) and a positive charge on the central nitrogen (N2). nottingham.ac.uk This 1,3-dipolar character is fundamental to its participation in cycloaddition reactions. nottingham.ac.ukwikipedia.org Furthermore, the azido group can be readily transformed into other important functional groups, most notably an amine, through reduction.

The azido group of 4-Azido-1-bromo-2-fluorobenzene is a key participant in so-called "click chemistry" reactions, which are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. tcichemicals.com These reactions provide powerful methods for molecular assembly and bioconjugation. The primary cycloaddition reactions involving aryl azides are the Huisgen 1,3-dipolar cycloadditions with alkynes. wikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, reacting terminal alkynes with azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction contrasts with the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org For this compound, the CuAAC reaction offers a reliable method to link this aryl unit to a variety of alkyne-containing molecules.

The reaction is generally performed under mild conditions, often at room temperature, in various solvents, including water, which makes it suitable for biological applications. tcichemicals.combeilstein-journals.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). nih.govacs.org The presence of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. wikipedia.orgbeilstein-journals.org

Table 1: Typical Conditions for CuAAC Reactions

| Parameter | Typical Condition | Role/Comment | Reference |

|---|---|---|---|

| Catalyst | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) with a reducing agent (e.g., CuSO₄ + Sodium Ascorbate) | Generates the active Cu(I) catalyst in situ. | wikipedia.org |

| Ligand | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Stabilizes the Cu(I) oxidation state and enhances reaction rate. | beilstein-journals.org |

| Solvent | tBuOH/H₂O, DMF, DMSO, Alcohols | The reaction is tolerant of a wide range of solvents, including aqueous mixtures. | wikipedia.orgbeilstein-journals.org |

| Temperature | Room Temperature to mild heating (e.g., 40-80 °C) | The reaction is often rapid at ambient temperatures. | nih.govacs.org |

| Reactants | Aryl Azide (e.g., this compound) and a Terminal Alkyne | Yields a 1,4-disubstituted 1,2,3-triazole product. | nih.gov |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnacs.org This reaction utilizes a strained cyclooctyne (B158145) as the alkyne partner. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. magtech.com.cnacs.org

This compound can readily participate in SPAAC reactions. The rate of the reaction is primarily dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed with modifications designed to increase strain and lower the LUMO energy, thereby enhancing reaction kinetics. magtech.com.cn

Table 2: Relative Reactivity of Common Cyclooctynes in SPAAC

| Cyclooctyne | Abbreviation | Key Feature | Relative Reactivity | Reference |

|---|---|---|---|---|

| Cyclooctyne | OCT | Parent, unstabilized cyclooctyne. | Base | magtech.com.cn |

| Dibenzocyclooctyne | DIBO | Fused benzene (B151609) rings increase strain. | Moderate | magtech.com.cn |

| Difluorobenzocyclooctyne | DIFBO | Fluorination lowers the alkyne LUMO, accelerating the reaction. | High | magtech.com.cn |

| Biarylazacyclooctynone | BARAC | A biaryl system and ketone group provide exceptional strain and kinetics. | Very High | magtech.com.cn |

The Inverse Electron-Demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal click reaction known for its exceptionally fast kinetics. rsc.orgnih.gov This reaction typically involves the [4+2] cycloaddition between an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or an alkyne. rsc.orgrsc.org The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen to form a dihydropyridazine, which may then be oxidized to a pyridazine. rsc.org

While aryl azides like this compound are central to azide-alkyne cycloadditions, they are not typical substrates for iEDDA reactions. rsc.org The functional partners in iEDDA are specifically electron-poor tetrazines and electron-rich dienophiles, a reactivity profile that does not generally include aryl azides as either component. rsc.orgnih.gov

The cycloaddition of this compound with alkynes leads to the formation of highly stable 1,2,3-triazole ring systems. tcichemicals.com This heterocyclic core is not merely a linker; it is a rigid, aromatic system that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final molecule. tcichemicals.com

CuAAC with a terminal alkyne (R-C≡CH) yields a 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole. nih.gov

SPAAC with a cyclooctyne results in a more complex, fused triazole structure.

The thermal, uncatalyzed reaction, if forced, would produce a mixture of the 1,4- and 1,5-disubstituted triazoles. wikipedia.org

The synthesis of these triazole derivatives is a cornerstone of medicinal chemistry and materials science, allowing for the rapid construction of compound libraries. tcichemicals.comnih.gov

A fundamental transformation of the azido group is its reduction to a primary amine. This provides a crucial synthetic route to anilines, which are themselves valuable precursors in many areas of chemistry. organic-chemistry.orgacs.org The conversion of this compound to 4-amino-1-bromo-2-fluorobenzene can be achieved using a wide variety of reagents and conditions, offering excellent chemoselectivity. organic-chemistry.orgresearchgate.net

Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) with a hydrogen source. researchgate.net

Staudinger Reaction: A very mild reduction using a phosphine (B1218219), such as triphenylphosphine, which proceeds via an iminophosphorane intermediate that is subsequently hydrolyzed. organic-chemistry.org

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) can effectively reduce the azide. organic-chemistry.orgresearchgate.net

Other Methods: A variety of other systems, such as dichloroindium hydride or sodium iodide with boron trifluoride etherate, have also been developed for this transformation. organic-chemistry.org

Table 3: Selected Reagents for the Reduction of Aryl Azides

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | Atmospheric or higher pressure of H₂, various solvents (e.g., EtOH, EtOAc) | Common, highly effective, but can sometimes reduce other functional groups. | researchgate.net |

| Triphenylphosphine (PPh₃), then H₂O | Mild, often room temperature. | The Staudinger Reaction; highly chemoselective. | organic-chemistry.org |

| NaBH₄ / Catalyst | e.g., with CdS sheet-rGO nanocomposite under light or with Sn(IV) catalysis. | Milder than LiAlH₄; catalytic versions enhance efficiency. | researchgate.net |

| Et₃SiH / Thiol catalyst | Radical chain reaction, uses an inexpensive silane. | Provides a tin-free radical reduction method. | acs.org |

| NaI / Acidic Ion Exchange Resin | Mild conditions (40 °C, reduced pressure). | Clean, efficient, and tolerant of many functional groups. | researchgate.net |

Thermal and Photochemical Reactivity of Azides

Aryl azides are known for their reactivity under thermal or photochemical conditions. rsc.orgrsc.org Upon heating or irradiation with UV light, they extrude molecular nitrogen (N₂) to generate highly reactive aryl nitrene intermediates. researchgate.netcdnsciencepub.com

Ar-N₃ --(heat or hν)--> Ar-N: + N₂

The resulting nitrene can exist in two different spin states, a singlet and a triplet, which exhibit different chemical reactivities. researchgate.net

Singlet Nitrene: This species is electrophilic and can undergo various reactions, including insertion into C-H or N-H bonds and cyclization reactions. researchgate.net

Triplet Nitrene: This species behaves as a diradical and can undergo reactions typical of radicals, such as hydrogen abstraction and dimerization to form azo compounds. researchgate.net

The specific reaction pathway is influenced by the substitution pattern on the aromatic ring and the reaction conditions. For this compound, the generation of the corresponding nitrene opens up possibilities for synthesizing complex heterocyclic structures or for use in photoaffinity labeling to study biological systems. researchgate.net

Reactivity of the Bromo Substituent

The carbon-bromine bond in this compound is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order I > Br > Cl. harvard.edu The bromo substituent in the target molecule is therefore well-suited for a variety of cross-coupling transformations.

These reactions provide powerful methods for constructing complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. harvard.edumdpi.com It is one of the most versatile C-C bond-forming reactions due to the mild reaction conditions and the commercial availability of a wide range of boronic acids. The reaction of this compound with an arylboronic acid, for instance, would yield a fluorinated azido-biphenyl derivative. Studies on similar fluorinated bromobenzenes have shown that these substrates are effective coupling partners in Suzuki-Miyaura reactions, often catalyzed by palladium nanoparticles or complexes with specific phosphine ligands. ugr.esresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Coupling this compound with a terminal alkyne would produce an aryl-alkyne derivative, a structure found in many pharmaceuticals and organic materials. The reaction is known for its reliability and tolerance of various functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organic halide. brynmawr.edu This reaction forms a substituted alkene and is catalyzed by a palladium species. For example, reacting this compound with an alkene such as styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative. The regioselectivity of the reaction can be influenced by the specific catalyst and reaction conditions used. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, piperidine) | Aryl Alkyne |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | Substituted Alkene |

This table provides generalized examples. Specific conditions for this compound would require experimental optimization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand would yield the corresponding N-aryl amine, while preserving the azide and fluoro groups. The choice of phosphine ligand is critical for the success of the reaction and often depends on the steric and electronic properties of the coupling partners. researchgate.netmdpi.com Commonly used ligands include bulky, electron-rich phosphines like Xantphos or SPhos.

Table 3: Common Components in Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |

| Phosphine Ligand | Xantphos, SPhos, RuPhos, BrettPhos | Stabilizes Pd and facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents |

This table lists typical components. The optimal combination must be determined experimentally.

Stille Coupling and Related Tin-Mediated Reactions

The bromine atom in this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction involves the coupling of an organostannane with an organic halide. While specific studies on the Stille coupling of this compound are not extensively documented in the provided results, the reactivity of similar aryl bromides in such transformations is well-established. For instance, palladium-catalyzed coupling reactions of 4-fluoroiodobenzene with vinyl or aryl tin reagents have been shown to be effective. researchgate.netmdpi.com This suggests that this compound could similarly undergo Stille coupling, reacting with various organostannanes (R-Sn(Alkyl)₃) in the presence of a palladium catalyst to form 4-azido-2-fluoro-1-substituted benzenes. The success of such reactions would depend on the compatibility of the azide group with the reaction conditions. It is noteworthy that tin-mediated acylations have been used to synthesize precursors for related compounds. researchgate.net

Formation of Aryne Intermediates via Dehydrohalogenation

This compound is a precursor for the generation of a highly reactive aryne intermediate, specifically 4-azido-2-fluorobenzyne. Arynes are fleeting species derived from an aromatic ring by the removal of two adjacent substituents and are characterized by a strained triple bond. wikipedia.org

The formation of the aryne intermediate from this compound can be achieved through dehydrohalogenation. This process typically involves the use of a strong base or the formation of a Grignard reagent. Treatment of 1-bromo-2-fluorobenzene (B92463) with magnesium metal generates a Grignard reagent, which then eliminates the adjacent fluorine atom to form benzyne (B1209423). stackexchange.comstackexchange.com A similar pathway can be envisioned for this compound. The reaction with magnesium would form the corresponding Grignard reagent, 4-azido-2-fluorophenylmagnesium bromide. This intermediate would then readily eliminate magnesium bromide and the ortho-fluorine atom to yield 4-azido-2-fluorobenzyne. Alternatively, strong bases can be employed to deprotonate the aromatic ring at the position ortho to the fluorine, followed by elimination of the bromide. wikipedia.org

Due to their extreme reactivity, arynes are typically generated in situ and trapped with a suitable reagent. wikipedia.org The 4-azido-2-fluorobenzyne intermediate is a powerful dienophile and can be trapped in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. core.ac.uk For example, when generated in the presence of a diene like furan, the aryne would undergo a Diels-Alder reaction to form a bicyclic adduct. stackexchange.comstackexchange.com The azide group would be retained in the product, offering a handle for further functionalization, such as through click chemistry. The Diels-Alder reaction is a versatile tool for the construction of complex cyclic systems from fluorinated building blocks. beilstein-journals.org

Reactivity of the Fluoro Substituent

The fluorine atom in this compound significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com The azide group and the bromine atom on this compound are electron-withdrawing, thus activating the ring towards nucleophilic attack.

The rate and regioselectivity of SNAr reactions are governed by both electronic and steric factors. The presence of electron-withdrawing groups, such as the azide and bromine in this compound, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comresearchgate.net

Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is typically the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards this attack. The position of the substituents is also critical. In the case of this compound, a nucleophile could potentially attack the carbon bearing the fluorine or the bromine. The ortho- and para-positions relative to the activating groups are generally favored for nucleophilic attack. masterorganicchemistry.com

Computational studies have shown that the mechanism of SNAr reactions can be either a stepwise process, involving a distinct Meisenheimer intermediate, or a concerted process. The nature of the leaving group, the nucleophile, and the substituents on the aromatic ring all play a role in determining the operative mechanism. acs.org For aryl fluorides with strongly electron-withdrawing substituents, a stepwise mechanism is often observed. acs.org Steric hindrance around the reaction center can also influence the reaction rate and pathway.

Transition-Metal-Free C-F Activation Methodologies

The activation of carbon-fluorine (C-F) bonds, the strongest single bond to carbon, is a significant challenge in organic synthesis. Transition-metal-free methods are particularly attractive due to their economic and environmental advantages. thieme-connect.com For fluoroarenes like this compound, C-F bond activation can be achieved under various conditions, primarily through nucleophilic aromatic substitution (SNAr).

The reactivity in SNAr reactions is heavily influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the fluorine atom is crucial for activating the C-F bond towards nucleophilic attack. masterorganicchemistry.com In this compound, the azide group at the 4-position and the bromine at the 1-position are both electron-withdrawing, which should facilitate nucleophilic attack. However, the position of these groups relative to the fluorine atom dictates the degree of activation.

Transition-metal-free SNAr reactions on fluoroarenes are often promoted by strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in polar aprotic solvents such as DMSO or DMF. researchgate.netmdpi.com These conditions facilitate the attack of various nucleophiles, including amines, alkoxides, and thiolates. For instance, general methods for the N-arylation of amines with fluoroarenes have been developed using KOtBu. researchgate.net While specific studies on this compound are not prevalent, the principles of SNAr suggest that nucleophilic substitution of the fluorine atom is feasible, provided that appropriate reaction conditions are employed to favor this pathway over reactions at the C-Br bond or with the azide group.

Computational studies have shown that for polyhalogenated benzenes, the regioselectivity of SNAr can be predicted by assessing the stability of the intermediate Meisenheimer complex. researchgate.netstrath.ac.uk For substrates containing both fluorine and other halogens, the reaction mechanism can be either a classical two-step process involving a Meisenheimer intermediate or a concerted process, particularly when the leaving group is a heavier halogen like bromide or chloride. strath.ac.uk

Photocatalytic C-F Bond Activation

Photocatalysis has emerged as a powerful tool for C-F bond activation under mild conditions. These reactions typically proceed via single-electron transfer (SET) processes, generating radical intermediates. scispace.com Organic dyes, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), are effective metal-free photocatalysts for a range of transformations. rsc.org

Photocatalytic strategies could potentially be applied to this compound for C-F functionalization. For example, photocatalytic systems have been developed for the hydrodefluorination, alkylation, and amination of fluoroarenes. core.ac.uk A plausible pathway would involve the photocatalyst, upon irradiation with visible light, reducing the aromatic ring to form a radical anion. This intermediate could then expel a fluoride (B91410) ion to generate an aryl radical. This radical can then be trapped by a hydrogen atom source or another reagent to yield the functionalized product.

While specific examples involving this compound are scarce, related systems demonstrate the feasibility. For instance, photocatalytic methods have been used for the sulfonylation of aryl halides, including 1-bromo-4-fluorobenzene, showcasing the potential to selectively activate specific C-X bonds. researchgate.net The challenge in applying this to the target molecule would be managing the reactivity of the other functional groups, particularly the azide, which can also be reactive under photocatalytic conditions. core.ac.uk

Chemo- and Regioselective Transformations of Polyfunctional Aromatic Systems

The presence of three distinct reactive sites on this compound makes chemo- and regioselectivity crucial considerations in its synthetic applications.

Orthogonal Functionalization Strategies

The distinct reactivity profiles of the azide, bromo, and fluoro substituents allow for a range of orthogonal functionalization strategies. A common and powerful approach involves leveraging the unique reactivity of each group in a specific order.

Azide-Alkyne Cycloaddition ("Click" Chemistry): The azide group readily undergoes highly selective and efficient cycloaddition reactions with alkynes. This reaction is often the first step in a sequence due to its high functional group tolerance and mild reaction conditions. For example, the copper(I)-catalyzed reaction with an alkyne installs a triazole ring, a valuable pharmacophore, without disturbing the bromo or fluoro substituents. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These reactions can be performed selectively in the presence of the less reactive C-F bond and the triazole ring formed in the first step.

Nucleophilic Aromatic Substitution (SNAr): The carbon-fluorine bond, activated by the electron-withdrawing substituents, can be targeted for nucleophilic substitution as a final step. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, or thiols.

This stepwise approach provides a modular platform for the synthesis of highly complex and diverse molecular structures from a single, polyfunctionalized starting material.

Selective Transformations based on Substituent Effects

The electronic properties of the substituents on the aromatic ring play a critical role in directing the regioselectivity of its transformations.

In nucleophilic aromatic substitution (SNAr), electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. masterorganicchemistry.com The activating ability generally follows the order: NO₂ > CN > SO₂R > COR > CHO > Halogen. For this compound, all three substituents are electron-withdrawing through inductive effects, while the azide and halogens also have electron-donating resonance effects.

The regioselectivity of SNAr on polyhalogenated aromatics is complex. Generally, fluorine is a better leaving group than other halogens in SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. The position of the activating group is paramount; groups ortho or para to the leaving group provide the best stabilization through resonance.

In the case of this compound, the azide group is para to the fluorine atom, strongly activating it for SNAr. The bromine atom is ortho to the fluorine, also providing activation. Conversely, the fluorine is ortho to the bromine, and the azide is meta, providing less activation for bromide displacement. Therefore, nucleophilic attack is most likely to occur at the C-F bond.

Table 3.1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Favored Reaction Type | Rationale |

|---|---|---|

| Azide (-N₃) | 1,3-Dipolar Cycloaddition | High intrinsic reactivity with alkynes/strained alkenes under mild, specific conditions (e.g., Cu(I) catalysis). |

| Bromo (-Br) | Metal-Catalyzed Cross-Coupling | Lower bond dissociation energy compared to C-F; standard substrate for Pd, Cu, or Ni catalysis. |

Reaction Pathway Analysis and Mechanistic Elucidation

The transformations of this compound proceed through well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the fluorine atom typically follows the SNAr mechanism. This involves a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, where it is stabilized by the electron-withdrawing azide and bromine substituents.

Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step.

Azide-Alkyne Cycloaddition: The widely used CuAAC reaction is believed to proceed through a catalytic cycle involving the formation of a copper(I) acetylide intermediate. This species then reacts with the azide, possibly through a stepwise mechanism involving a six-membered cupracycle intermediate, which then undergoes reductive elimination to furnish the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. acs.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also known and proceed through a different mechanism, often involving oxidative coupling of the ruthenium center with the alkyne, to yield the 1,5-disubstituted triazole. acs.org

Benzyne Formation: Under strongly basic conditions and in the absence of a suitable nucleophile for SNAr, elimination of HBr or HF could potentially lead to the formation of a highly reactive benzyne intermediate. For example, treatment of 1-bromo-2-fluorobenzene with strong bases like organolithium reagents can generate benzyne. stackexchange.com This benzyne could then be trapped by a diene in a Diels-Alder reaction. For this compound, this pathway would be in competition with SNAr and would depend on the specific base and reaction conditions used.

Radical Pathways: In photocatalytic reactions, the mechanism would likely involve the formation of an aryl radical anion via single-electron transfer from the excited photocatalyst. Subsequent loss of a halide ion (fluoride or bromide) would generate an aryl radical. The selectivity of halide loss would depend on the reduction potentials and bond dissociation energies. This aryl radical could then participate in various downstream processes, such as hydrogen atom transfer or coupling with another radical species. core.ac.uk

Kinetic Studies of Reaction Mechanisms

While specific, detailed kinetic studies exclusively on this compound are not extensively documented in publicly available literature, the kinetic behavior of its primary reaction pathways can be inferred from studies on analogous substituted aryl azides and haloaromatic compounds. The key reactions include the decomposition of the azide, cycloaddition reactions, and nucleophilic aromatic substitution.

Thermal and Photochemical Decomposition: Aryl azides are well-known to decompose upon heating or irradiation to form highly reactive arylnitrenes by releasing molecular nitrogen. acs.org The kinetics of this decomposition are significantly influenced by the nature and position of the substituents on the aromatic ring. For ortho-substituted aryl azides, neighboring group participation can assist in the decomposition, lowering the activation energy compared to azides where such an interaction is absent. worktribe.com Computational studies using density functional theory (DFT) have shown a correlation between the calculated bond-cleavage energy of the azide group and its thermal activation temperature. ethz.ch For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to influence the stability of the azide and the subsequent nitrene intermediate.

[3+2] Cycloaddition Reactions: The azide group readily undergoes Huisgen [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. The kinetics of these reactions have been explored for a range of aryl azides, often aided by computational methods like Molecular Electron Density Theory (MEDT). researchgate.net These studies show that the reaction can proceed through different regioisomeric pathways (1,4- or 1,5-disubstituted triazoles), with the kinetic favorability depending on the electronic properties of both the azide and the alkyne. researchgate.net The reaction rates for aryl azides can be sensitive to solvent effects and the nature of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The presence of two halogen atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Kinetic studies on similar systems, such as the reaction of O-aryl thionobenzoates with azide ions, show that the reaction can proceed through a stepwise mechanism involving a Meisenheimer intermediate, with a potential change in the rate-determining step depending on the leaving group's basicity. acs.org For substrates with multiple halogens like this compound, the regioselectivity and rate of substitution would depend on the nucleophile and the relative lability of the C-F versus C-Br bond. Computational studies suggest that SNAr reactions involving fluoride as the leaving group often proceed via a stable Meisenheimer intermediate, whereas reactions with chloride or bromide leaving groups may follow a more concerted mechanism. acs.orgresearchgate.net

The following table conceptualizes how reaction parameters for an aryl azide might be influenced by its substituents, based on general chemical principles.

| Reaction Type | Key Kinetic Parameters | Expected Influence of Substituents on this compound |

| Thermal Decomposition | Activation Energy (Ea), Rate Constant (k) | Electron-withdrawing F and Br atoms may influence the N-N₂ bond energy and the stability of the resulting nitrene. ethz.ch |

| [3+2] Cycloaddition | Second-order rate constant, Regioselectivity | Halogen substituents alter the electron density of the azide, affecting its reactivity and the kinetic preference for 1,4- vs. 1,5-triazole formation. researchgate.net |

| SNAr | Second-order rate constant, Leaving group ability | The C-F bond is strong, while the C-Br bond is more polarizable. The rate and regioselectivity depend on which halide acts as the leaving group, which is influenced by reaction conditions. acs.orgresearchgate.net |

Intermediate Characterization and Spectroscopic Probing

The mechanistic pathways of reactions involving this compound are defined by a series of transient, highly reactive intermediates. Characterizing these species is key to understanding the reaction outcomes. This is typically achieved by a combination of chemical trapping experiments and direct spectroscopic observation, often under matrix isolation conditions at cryogenic temperatures.

Arylnitrene Intermediate: The primary intermediate formed from the thermolysis or photolysis of this compound is the corresponding 4-bromo-3-fluorophenylnitrene . Arylnitrenes are known to exist in both a singlet and a triplet electronic state, with the triplet state typically being the ground state. acs.org These intermediates are extremely short-lived in solution but can be studied using techniques like laser flash photolysis (LFP). For instance, singlet phenylnitrene was identified by its transient absorption maximum around 350 nm. acs.org In cryogenic matrices, arylnitrenes can be characterized by UV-vis and IR spectroscopy, while the triplet ground state can be confirmed by electron paramagnetic resonance (EPR) spectroscopy. acs.org

Benzazirine and Ketenimine Intermediates: Singlet arylnitrenes can undergo rearrangement. One common pathway involves ring contraction to form a highly strained benzazirine intermediate. acs.orgnih.govresearchgate.net These species have been successfully identified in cryogenic argon matrices through their characteristic IR spectra. acs.orgnih.gov The benzazirine can subsequently undergo ring expansion to form a more stable ketenimine . researchgate.net In some substituted systems, this rearrangement from benzazirine to ketenimine has been observed to occur even at 10 K, a phenomenon attributed to heavy-atom quantum tunneling. acs.orgnih.gov

Benzyne Intermediate: The 1-bromo-2-fluorobenzene structural motif is a classic precursor for the generation of benzyne , another highly reactive intermediate. stackexchange.com Treatment of 1-bromo-2-fluorobenzene with a strong base or an organometallic reagent like a Grignard reagent leads to the formation of an aryl anion, which then eliminates a halide to form benzyne. stackexchange.com It is plausible that this compound could similarly generate an azido-substituted benzyne . These intermediates are powerful dienophiles and are typically characterized by trapping them in a Diels-Alder reaction with a diene like furan. stackexchange.com

Meisenheimer Intermediate: In the context of SNAr reactions, the nucleophilic attack on the aromatic ring can lead to the formation of a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate . researchgate.net The stability of this intermediate is crucial in the classical two-step SNAr mechanism. While often too transient to be observed directly under typical reaction conditions, their existence and relative stabilities are frequently investigated using computational methods. acs.orgresearchgate.net

The following table summarizes the likely reactive intermediates formed from this compound and the common methods for their characterization.

| Intermediate | Precursor Reaction | Characterization Methods |

| Arylnitrene | Thermal/photochemical decomposition of the azide | Laser Flash Photolysis (LFP), UV-vis and IR spectroscopy in cryogenic matrices, EPR spectroscopy. acs.org |

| Benzazirine | Rearrangement of singlet arylnitrene | IR spectroscopy in cryogenic matrices. acs.orgnih.gov |

| Ketenimine | Rearrangement of benzazirine | IR spectroscopy, Mass Spectrometry (MS). researchgate.net |

| Benzyne | Elimination from the 1-bromo-2-fluoro moiety | Chemical trapping with dienes (e.g., furan) followed by product analysis. stackexchange.com |

| Meisenheimer Complex | Nucleophilic aromatic substitution (SNAr) | Primarily studied via computational modeling (DFT); NMR in some stable cases. researchgate.net |

Applications in Advanced Organic Synthesis and Chemical Biology

As a Versatile Building Block for Complex Molecules

4-Azido-1-bromo-2-fluorobenzene functions as a trifunctional scaffold, where each substituent can be addressed with a high degree of chemical selectivity. This allows for the sequential or orthogonal introduction of various molecular fragments, making it an ideal starting material for the synthesis of densely functionalized aromatic compounds.

The presence of both a bromine and a fluorine atom on the aromatic ring allows for diverse transformations to build complex scaffolds. The bromine atom is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. It can be readily displaced or utilized in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to introduce new alkyl, aryl, alkynyl, or amino substituents.

Furthermore, the ortho-bromo-fluoro arrangement facilitates the generation of a highly reactive benzyne (B1209423) intermediate upon treatment with a strong base like lithium amalgam. stackexchange.com This intermediate can then undergo cycloaddition reactions with various trapping agents, such as furan, to construct complex, fused-ring systems. stackexchange.com The azide (B81097) group itself can be reduced to an amine, providing another point for diversification, or it can direct metallation reactions to specific positions on the ring. smolecule.comrsc.org

The table below summarizes some of the key transformations enabling the use of this compound in the synthesis of substituted aromatic scaffolds.

| Reaction Type | Reagents & Conditions | Resulting Transformation |

| Cross-Coupling | Pd catalyst, base, boronic acid (Suzuki) or alkyne (Sonogashira) | Replacement of the bromine atom with an aryl or alkynyl group. |

| Benzyne Formation | Lithium amalgam (Li/Hg) or strong base | Formation of a reactive benzyne intermediate for cycloadditions. stackexchange.com |

| Azide Reduction | H₂, Pd/C or other reducing agents | Conversion of the azide group to a primary amine. smolecule.com |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Potential displacement of the fluorine atom, activated by the other substituents. |

The azide functionality is a cornerstone for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. This compound is an excellent precursor for several classes of these important compounds.

The most prominent application of aryl azides is in the construction of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition with alkynes. mdpi.comnih.gov The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has made this transformation exceptionally efficient, reliable, and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netnih.gov

In this context, this compound can be reacted with a diverse range of terminal alkynes in the presence of a copper(I) catalyst to afford highly functionalized 1-aryl-1,2,3-triazoles. The resulting triazole products retain the bromo and fluoro substituents, which can be further modified in subsequent synthetic steps, demonstrating the modularity of this approach.

General Reaction Scheme for CuAAC:

In this reaction, the this compound molecule reacts with a terminal alkyne in the presence of a Cu(I) catalyst to yield a 1-(2-bromo-4-fluorophenyl)-4-substituted-1H-1,2,3-triazole.

This reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups on the alkyne partner, making it a powerful tool for drug discovery and materials science. researchgate.netnih.gov

While less common than triazole synthesis, the reactive groups on this compound also enable its use in annulation reactions to form other heterocyclic systems like imidazoles. For instance, related aryl azides have been shown to be effective substrates in the Van Leusen imidazole (B134444) synthesis. This multicomponent reaction typically involves an aryl azide, an aldehyde, and a tosylmethyl isocyanide (TosMIC) to construct the imidazole ring. The electronic properties conferred by the bromo and fluoro substituents on the target molecule make it a potentially suitable candidate for such transformations.

Annulation reactions leading to quinazolinones are also conceivable. These syntheses often involve the reaction of an anthranilic acid derivative (which could be prepared from the azide via reduction and subsequent steps) with a one-carbon synthon. The inherent functionalities of this compound provide multiple pathways to the necessary precursors for these complex heterocyclic structures.

Precursor to Heterocyclic Compounds

Role in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a premier bioorthogonal functional group, and its incorporation in this compound makes this compound a valuable tool in chemical biology. mdpi.comresearchgate.net

The primary role of this compound in this area is as a building block for the synthesis of chemical probes. smolecule.com These probes are molecules designed to study biomolecules, such as proteins or nucleic acids, in their native environment. The azide group serves as a "handle" that can be selectively ligated to another molecule, often one bearing an alkyne, through the CuAAC reaction or its copper-free variant, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.org

This allows for a modular approach to probe design. For example, a complex bioactive molecule can be synthesized with an alkyne group. Separately, this compound can be incorporated into a reporter tag, such as a fluorophore or an affinity label (e.g., biotin). The two components can then be joined together using click chemistry. The fluorine atom can also be useful, for instance, by replacing it with the positron-emitting isotope Fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging. mdpi.comresearchgate.net

The table below outlines the components and strategy for using this compound in the design of chemical probes.

| Probe Component | Function | Example |

| Bioactive Moiety | Binds to the biological target of interest (e.g., an enzyme, receptor). | A molecule functionalized with a terminal alkyne. |

| Linker/Core | Connects the bioactive moiety to the reporter tag. | The triazole ring formed via click chemistry. |

| Reporter Tag | Allows for detection or isolation of the target. | A fluorophore or affinity tag synthesized from this compound. |

| Bioorthogonal Handle | The reactive group enabling the selective ligation. | The azide group on the reporter tag and the alkyne on the bioactive moiety. |

This strategy allows researchers to covalently modify proteins and other biomolecules for applications in proteomics, drug discovery, and molecular imaging. smolecule.com

Application in Biomolecule Labeling Strategies (Excluding Biological Outcomes)

The primary utility of this compound in biomolecule labeling stems from the presence of the azide (-N₃) moiety. This group is a key component in bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes. smolecule.com The azide group remains inert to most biological functionalities, allowing for highly selective chemical modifications. smolecule.com

The principal labeling strategy involves the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this methodology, the azide group of this compound reacts specifically with a terminal alkyne that has been previously incorporated into a biomolecule, such as a protein or a nucleic acid. This reaction forms a stable, covalent triazole linkage. smolecule.com The process is highly efficient, often proceeding to near quantitative yields in aqueous solutions. unimib.it

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This method avoids the use of a copper catalyst, which can be cytotoxic, by using a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with the azide, allowing the reaction to proceed rapidly without a catalyst. acs.org These strategies enable the precise attachment of the bromo- and fluoro-substituted phenyl ring to a target biomolecule for further functionalization or analysis.

Integration into Bioconjugation Methodologies (Excluding Biological Outcomes)

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. thermofisher.cn this compound serves as a heterobifunctional linker in these methodologies. The azide group provides a bioorthogonal reactive handle for attachment to alkyne-modified biomolecules as described above. thermofisher.cn Once conjugated, the bromine atom on the aromatic ring becomes available for subsequent chemical transformations.

The bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings. This allows a second molecule—which could be a fluorescent dye, a drug molecule, or another biomolecule—to be attached to the primary biomolecule via the aryl linker. This dual-reactivity transforms the original compound into a versatile platform for constructing complex bioconjugates. The fluorine atom, while less reactive in this context, influences the electronic properties of the aromatic ring, which can affect the reactivity of the bromine atom in these coupling reactions.

Precursors in Radiochemistry and Radiolabeling

The development of radiolabeled compounds for Positron Emission Tomography (PET) is a critical area of medicinal chemistry. This compound and its structural analogs are important precursors for the synthesis of PET imaging agents, particularly those labeled with fluorine-18 (¹⁸F). nih.gov

Development of F-18 Labeled Compounds

Fluorine-18 is a preferred radionuclide for PET due to its convenient half-life (109.7 minutes) and low positron energy. nih.gov A common method for introducing ¹⁸F into aromatic rings is through nucleophilic aromatic substitution (SₙAr). In this process, a leaving group on an electron-deficient aromatic ring is displaced by the [¹⁸F]fluoride ion. nih.govnih.gov The existing fluorine atom in this compound is not the target for this substitution; rather, a precursor molecule is typically designed with a suitable leaving group, such as a nitro group or a trimethylammonium salt, at the position desired for labeling.

A more advanced strategy involves the use of diaryliodonium salt precursors. These salts react readily with no-carrier-added (n.c.a.) [¹⁸F]fluoride to produce the desired ¹⁸F-labeled arene with high specific activity. nih.gov For instance, an appropriately substituted diaryliodonium salt could be synthesized to yield 4-azido-1-bromo-2-[¹⁸F]fluorobenzene upon reaction with [¹⁸F]fluoride. This one-step labeling method is highly efficient for producing radiolabeled building blocks, also known as synthons. nih.govresearchgate.net

Strategies for Click-Radiolabeling

Click-radiolabeling is a powerful two-step strategy that combines the selectivity of click chemistry with the sensitivity of radioimaging. researchgate.net This approach is particularly useful for labeling sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination. researchgate.net

The strategy involves two main pathways:

An azide-containing biomolecule is reacted with an alkyne-functionalized ¹⁸F-labeled prosthetic group.

An alkyne-containing biomolecule is reacted with an azide-functionalized ¹⁸F-labeled prosthetic group. nih.gov

Compounds structurally similar to this compound are central to creating these ¹⁸F-labeled synthons. For example, an ¹⁸F-labeled azide synthon can be prepared and then "clicked" onto a peptide or other molecule that has been modified to contain an alkyne group. acs.orgnih.gov This modular approach allows the time-sensitive radiolabeling step to be performed on a small, stable precursor molecule, which is then efficiently conjugated to the target biomolecule under mild conditions. acs.org

Below is a table of common ¹⁸F-labeled synthons used in click-radiolabeling strategies.

| Synthon Name | Precursor Type | Radiochemical Yield (RCY) | Reference |

| [¹⁸F]Fluoroethylazide ([¹⁸F]FEA) | 2-Azidoethyl-4-toluenesulfonate | 55% (decay-corrected) | mdpi.com |

| 1-(Azidomethyl)-4-[¹⁸F]fluorobenzene | Diaryliodonium salt | 41% (decay-corrected) | mdpi.com |

| 4-[¹⁸F]Fluoro-1-butyne | Tosylate precursor | 30% (decay-corrected) | mdpi.com |

| [¹⁸F]FPy5yne | Pyridine-based precursor | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort.

Contributions to Material Science Precursors

The reactivity of the azide and bromo groups also makes this compound a candidate for the synthesis of advanced functional materials.

Incorporation into Polymeric Systems (Excluding Material Properties)

The azide functionality is a powerful tool for modifying and synthesizing polymers. smolecule.com this compound can be incorporated into polymeric structures through several chemical strategies.

One common method is post-polymerization modification . In this approach, a pre-formed polymer containing alkyne side chains is reacted with this compound via CuAAC or SPAAC. This "grafts" the azido-bromo-fluoro-phenyl moiety onto the polymer backbone, creating a functionalized material where the bromo groups are available for further chemical elaboration.

Another approach is to use the compound as a monomer or initiator in polymerization reactions. After converting the bromo-substituent to a polymerizable group (e.g., a vinyl or styrenic group via a cross-coupling reaction), the resulting monomer can be copolymerized with other monomers. The azide groups are then located at regular intervals along the polymer chain, providing sites for subsequent cross-linking or functionalization via click chemistry. smolecule.com

Research Findings on this compound in Surface Functionalization Remain Limited

Comprehensive research into the specific applications of the chemical compound this compound for the functionalization of surfaces has yielded limited publicly available data. While the broader class of aryl azides, particularly perfluorophenyl azides, is well-documented for its utility in modifying various substrates, specific studies detailing the use of this compound in this context are not readily found in the surveyed scientific literature.

Aryl azides are generally recognized for their ability to form highly reactive nitrenes upon activation by light (photolysis) or heat. This reactive intermediate can then form covalent bonds with a wide range of materials, including polymers and biomolecules, effectively anchoring them to a surface. The substitution pattern on the aromatic ring is known to influence the reactivity and activation conditions of the azide.

However, without specific research focused on this compound, a detailed account of its performance, efficiency, and specific advantages in surface functionalization cannot be accurately compiled. Methodologies for its attachment to surfaces, the characteristics of the resulting modified surfaces, and any subsequent chemical transformations involving the bromo and fluoro substituents remain speculative without direct experimental evidence.

Further investigation into specialized chemical databases and unpublished research may be necessary to uncover the specific applications of this compound in advanced organic synthesis and chemical biology for surface functionalization.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of organic molecules. For a molecule like 4-azido-1-bromo-2-fluorobenzene, DFT calculations can elucidate its electronic structure, predict its reactivity, and analyze the transition states of its key reactions.

The electronic structure of this compound is significantly influenced by its substituents: the azido (B1232118) (-N₃), bromo (-Br), and fluoro (-F) groups. The azido group is known as a 1,3-dipole, and its electronic nature is well-described by frontier molecular orbital (FMO) theory. nottingham.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity.

In a typical aryl azide (B81097), the HOMO has a large coefficient on the terminal nitrogen atom (N1), while the LUMO has significant coefficients on all three nitrogen atoms. nottingham.ac.uk The presence of the electron-withdrawing bromine and fluorine atoms on the benzene (B151609) ring is expected to lower the energy of both the HOMO and LUMO. This reduction in orbital energies can affect the molecule's participation in reactions such as cycloadditions.

For a closely related compound, 1-azido-2-chloro-4-(trifluoromethoxy)benzene (B2495813), DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine its electronic properties. smolecule.com Natural bond orbital (NBO) analysis of this analog revealed a significant negative charge on the azido group and a positive charge on the halogen atom, indicating an electron-deficient aromatic system. smolecule.com A similar charge distribution is anticipated for this compound. The calculated HOMO-LUMO gap for the trifluoromethoxy-substituted analog was 4.8 eV, suggesting a high degree of kinetic stability. smolecule.com

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO Energy | Lowered due to electron-withdrawing substituents | General principles of physical organic chemistry |

| LUMO Energy | Lowered due to electron-withdrawing substituents | General principles of physical organic chemistry |

| HOMO-LUMO Gap | Relatively large, indicating kinetic stability | DFT studies on 1-azido-2-chloro-4-(trifluoromethoxy)benzene smolecule.com |

| Charge Distribution | Electron-deficient aromatic ring with a negatively charged azido group | NBO analysis of 1-azido-2-chloro-4-(trifluoromethoxy)benzene smolecule.com |

This table is predictive and based on data from analogous compounds due to the lack of specific studies on this compound.

Computational models are instrumental in predicting the reactivity and regioselectivity of reactions involving aryl azides. For instance, in the context of the Huisgen 1,3-dipolar cycloaddition (a "click" reaction), DFT calculations can model the transition states for the reaction with alkynes to predict whether the 1,4- or 1,5-disubstituted triazole will be the major product. For related azido-substituted benzenes, such calculations have been suggested to be valuable for understanding their reactivity in click chemistry.

The electron-withdrawing nature of the bromo and fluoro substituents in this compound is expected to influence the regioselectivity of its reactions. In nucleophilic aromatic substitution, for example, these groups activate the ring towards attack by nucleophiles. The precise location of the attack can be predicted by calculating the electrostatic potential map and the distribution of LUMO coefficients on the aromatic ring.

Transition state analysis via DFT calculations can provide detailed mechanistic insights into reactions of this compound. A key reaction of aryl azides is their thermal decomposition, which can proceed through either nitrene formation (by extrusion of N₂) or intramolecular cyclization.

For 1-azido-2-chloro-4-(trifluoromethoxy)benzene, transition state analysis has been performed to compare these two decomposition pathways. smolecule.com The calculations revealed that N₂ elimination to form a nitrene intermediate had a lower activation energy (18.9 kcal/mol) compared to cyclization to a tetrazole (22.4 kcal/mol). smolecule.com Intrinsic reaction coordinate (IRC) calculations confirmed that both pathways are exothermic. smolecule.com A similar preference for nitrene formation upon thermolysis might be expected for this compound.

Table 2: Predicted Activation Energies for Decomposition of this compound based on an Analogous Compound

| Decomposition Pathway | Predicted Activation Energy (kcal/mol) | Basis of Prediction |

| Nitrene Formation (N₂ elimination) | ~19 | Transition state analysis of 1-azido-2-chloro-4-(trifluoromethoxy)benzene smolecule.com |

| Tetrazole Formation (Cyclization) | ~22 | Transition state analysis of 1-azido-2-chloro-4-(trifluoromethoxy)benzene smolecule.com |

This table presents predicted values based on a closely related analog and should be interpreted with caution.

Molecular Dynamics Simulations (if applicable to reactivity/interactions, not properties)